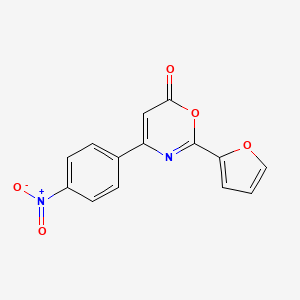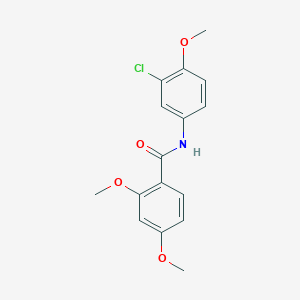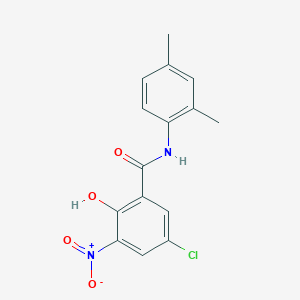
1-(2-bromobenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a compound that has gained attention in scientific research due to its potential use as a therapeutic agent. It is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain processing and stress responses. In
Wirkmechanismus
1-(2-bromobenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain processing and stress responses. By blocking this receptor, 1-(2-bromobenzyl)-4-piperidinecarboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and reward processing.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior, decrease anxiety-like behavior, and improve cognitive function. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-bromobenzyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows for more targeted investigations of its effects. However, one limitation is that it has only been tested in animal models, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 1-(2-bromobenzyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of research is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other therapeutic agents.
Synthesemethoden
1-(2-bromobenzyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromobenzylamine with 4-piperidone, followed by a series of chemical transformations to produce the final product. The synthesis method has been optimized to yield high purity and high yield of 1-(2-bromobenzyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzyl)-4-piperidinecarboxamide has been used in various scientific research studies to investigate its potential therapeutic applications. One area of research has been in the treatment of drug addiction, as 1-(2-bromobenzyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models. Other studies have explored its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-4-2-1-3-11(12)9-16-7-5-10(6-8-16)13(15)17/h1-4,10H,5-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDQSXBJOGXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)



![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
